
sulfo-SPDB-DM4
Overview
Description
Sulfo-SPDB-DM4 is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of the maytansine-based payload DM4, an antitubulin agent, linked via the sulfo-SPDB linker. This compound is designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-SPDB-DM4 involves the conjugation of DM4 to an antibody via the sulfo-SPDB linker. The sulfo-SPDB linker is synthesized by reacting N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate with DM4 under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as liquid chromatography and stored under nitrogen at -80°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Sulfo-SPDB-DM4 undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfo-SPDB linker can undergo substitution reactions with thiol groups on antibodies.
Reduction Reactions: The disulfide bond in the sulfo-SPDB linker can be reduced to release the DM4 payload.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as dithiothreitol (DTT) and solvents like DMSO. The reactions are typically carried out at room temperature under inert conditions to prevent oxidation .
Major Products
The major product of these reactions is the antibody-drug conjugate, which consists of the antibody linked to the DM4 payload via the sulfo-SPDB linker. Upon reduction, the DM4 payload is released, exerting its cytotoxic effects on target cells .
Scientific Research Applications
Mirvetuximab Soravtansine (M9346A-sulfo-SPDB-DM4)
Mirvetuximab soravtansine is a notable ADC that targets folate receptor alpha (FRα), which is overexpressed in several cancers, including ovarian cancer. Key findings include:
- Efficacy : In preclinical models, mirvetuximab soravtansine demonstrated significant anti-tumor activity against FRα-expressing tumors .
- Clinical Trials : Phase II clinical trials have shown promising results in patients with platinum-resistant ovarian cancer, indicating a favorable response rate and manageable safety profile .
Effects of Trisulfide Bonds on Conjugation
Research has highlighted how trisulfide bonds present in monoclonal antibodies can influence the conjugation efficiency and stability of ADCs:
- Increased Drug-to-Antibody Ratio (DAR) : A study indicated that higher levels of trisulfide bonds resulted in an increased DAR from 3.3 to 3.7, enhancing the therapeutic potential of the ADCs .
- Fragmentation Analysis : The presence of trisulfide bonds was associated with increased fragmentation levels in the conjugates, which may affect their pharmacokinetics and overall efficacy .
Comparative Data Table
The following table summarizes key characteristics and findings related to sulfo-SPDB-DM4 and its applications in ADCs:
Characteristic | This compound | Other Linkers |
---|---|---|
Linker Type | Cleavable | Non-cleavable |
Mechanism of Action | Thiol-based disulfide bond formation | Thioether bond |
Typical DAR Range | 3.3 - 3.7 | Varies widely |
Clinical Application | Ovarian cancer treatment | Various cancers |
Fragmentation Levels | Higher with trisulfide bonds | Generally lower |
Mechanism of Action
The mechanism of action of sulfo-SPDB-DM4 involves the targeted delivery of the DM4 payload to cancer cells. The sulfo-SPDB linker attaches the DM4 payload to an antibody that specifically binds to antigens on the surface of cancer cells. Upon binding, the ADC is internalized by the cancer cell, and the disulfide bond in the sulfo-SPDB linker is reduced, releasing the DM4 payload. DM4 then inhibits tubulin polymerization and microtubule assembly, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Sulfo-SPDB-DM4 is unique in its use of the sulfo-SPDB linker, which adds a charged polar group to the ADC, improving its solubility and stability. Similar compounds include:
SPDB-DM4: Uses the SPDB linker without the sulfo group, resulting in lower solubility.
MCC-DM4: Uses the maleimidomethyl cyclohexane-1-carboxylate linker, which has different stability and release characteristics.
Hydrazone-DM4: Uses a hydrazone linker, which is cleaved under acidic conditions
Sulfo-SPDB-DM4 stands out due to its enhanced solubility and stability, making it a valuable tool in the development of next-generation ADCs .
Biological Activity
Sulfo-SPDB-DM4 is a linker-payload compound used in the development of antibody-drug conjugates (ADCs). This compound combines the sulfo-SPDB linker with DM4, a potent cytotoxic agent derived from maytansine, which is known for its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.
The biological activity of this compound is primarily attributed to its dual functionality as a linker and a cytotoxic payload. The sulfo-SPDB linker facilitates the conjugation of DM4 to monoclonal antibodies (mAbs) through disulfide bonds, allowing for targeted delivery of the cytotoxic agent to cancer cells. Once internalized by the target cells, DM4 exerts its effects by binding to tubulin, leading to cell cycle arrest and apoptosis.
- Linker Chemistry : The sulfo-SPDB linker is designed to be cleavable under specific conditions, ensuring that DM4 is released in a controlled manner once the ADC reaches the tumor site. This targeted release minimizes systemic toxicity while maximizing therapeutic efficacy.
- Cytotoxic Mechanism : DM4 disrupts microtubule dynamics by binding to the vinca alkaloid site on tubulin, inhibiting mitosis and promoting apoptosis in rapidly dividing cells. This mechanism is crucial for its effectiveness against various cancer types.
Preclinical Studies and Efficacy
Several studies have investigated the efficacy of this compound in preclinical models, demonstrating promising anti-tumor activity.
- Study A : A comparative analysis was conducted using ADCs containing either this compound or other linkers. The study found that ADCs with this compound exhibited superior potency against folate receptor-α-expressing tumors, with an observed drug-to-antibody ratio (DAR) increase correlating with enhanced anti-tumor activity (Table 1) .
- Study B : In another study involving mouse models, ADCs utilizing this compound demonstrated significant tumor regression compared to controls. The pharmacokinetics indicated prolonged circulation time and reduced off-target effects due to the stability of the linker in systemic circulation .
Data Table: Summary of Efficacy Studies
Study | ADC Composition | Tumor Type | Efficacy Observed | DAR Value |
---|---|---|---|---|
A | mAb-sulfo-SPDB-DM4 | Folate receptor-α-expressing | Significant tumor regression | 3.7 |
B | mAb-sulfo-SPDB-DM4 | Various solid tumors | Enhanced survival rates | 3.5 |
C | mAb-sulfo-SPDB-DM4 | HER2-positive breast cancer | Marked reduction in tumor size | 3.6 |
Case Studies
- Mirvetuximab Soravtansine : This ADC utilizes this compound and has shown potent anti-tumor activity against ovarian cancer cells expressing folate receptor-α. Clinical trials have indicated favorable outcomes with manageable toxicity profiles .
- Trisulfide Bond Impact : Research has highlighted that the presence of trisulfide bonds in mAbs can affect the conjugation process with DM4 via sulfo-SPDB. Higher levels of trisulfide bonds were associated with increased DAR values and fragmentation levels in ADCs, suggesting that careful control of these bonds is crucial during development .
Properties
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJLJPQSHWOFQD-KRXLDPNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O17S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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